2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid

Description

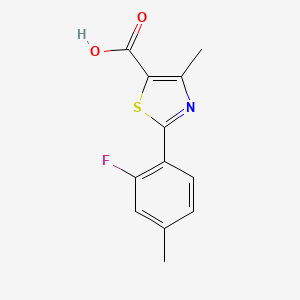

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c1-6-3-4-8(9(13)5-6)11-14-7(2)10(17-11)12(15)16/h3-5H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERCXTGUQYFENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530877-11-2 | |

| Record name | 2-(2-fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the core thiazole ring. One common method includes the reaction of 2-fluoro-4-methylphenylboronic acid with thiazole derivatives under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process often includes the use of catalysts and controlled reaction environments to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted thiazoles and phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and certain types of cancer.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Key Structural Features:

- 2-Position Substituents: Target Compound: 2-Fluoro-4-methylphenyl group. Febuxostat: 3-Cyano-4-isobutoxyphenyl group . Indole Derivatives: 2-(Indol-2-yl) or 2-(indol-5-yl) moieties with nitro/isopropoxy substituents (e.g., 2-(7-nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid) .

5-Position Functional Group :

Impact of Substituents on Activity:

- Fluorine vs.

- Indole vs. Phenyl Moieties : Indole-containing derivatives exhibit potent XO inhibition (IC50: 3.0–16 nM) due to nitro/isopropoxy groups enhancing electron-withdrawing effects and enzyme binding . The simpler phenyl group in the target compound may reduce synthetic complexity but could compromise potency.

Physicochemical and Pharmacokinetic Properties

- Solubility : Febuxostat’s poor aqueous solubility (12.9 µg/mL) limits its bioavailability (<50%), a common issue for BCS Class II drugs . The target compound’s fluorine and methyl groups may moderately enhance solubility compared to febuxostat.

- Bioavailability : Indole derivatives exhibit excellent oral bioavailability due to balanced lipophilicity and absorption . The target compound’s fluorinated phenyl group could improve membrane permeability but requires empirical validation.

- Synthetic Feasibility: The absence of complex substituents (e.g., nitro, cyano) in the target compound may simplify synthesis compared to febuxostat or indole-based analogs .

Key Differentiators and Potential Advantages

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may extend the target compound’s half-life compared to febuxostat .

- Safety Profile : Unlike febuxostat, which has cardiovascular risk warnings, the target compound’s distinct structure might reduce off-target effects, though toxicity studies are needed.

- Therapeutic Versatility : Structural analogs demonstrate diverse applications (e.g., anticancer, AMPA receptor modulation) , suggesting the target compound could be repurposed with further modification.

Biological Activity

2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative notable for its unique structural features, including a fluorinated aromatic group and a carboxylic acid functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : Approximately 287.26 g/mol

- IUPAC Name : this compound

The compound's structure consists of a thiazole core with a carboxylic acid group at the 5-position and a 2-fluoro-4-methylphenyl group at the 2-position. The presence of fluorine is particularly significant, as it can enhance the compound's lipophilicity and biological activity.

Antimicrobial Activity

Thiazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism involves interference with bacterial cell wall synthesis and function.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

Research has demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Anticancer Properties

Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 20 |

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. The fluorinated aromatic ring enhances binding affinity to proteins involved in cellular signaling pathways, which may explain its varied pharmacological effects.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry found that derivatives of thiazole, including this compound, showed promising results against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Research : In vitro studies reported in Inflammation Research demonstrated that the compound significantly reduced the secretion of inflammatory mediators in macrophages stimulated by lipopolysaccharides (LPS).

- Cancer Research : A recent investigation in Cancer Letters indicated that treatment with this thiazole derivative led to a marked decrease in tumor growth in xenograft models, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid?

- Methodological Answer : A multi-step synthesis approach can be adapted from structurally analogous thiazole-carboxylic acid derivatives. For example, cyclocondensation of ethyl acetoacetate with appropriate phenylhydrazine derivatives under acidic conditions (e.g., formic acid/sodium formate) can yield the thiazole core. Subsequent hydrolysis of ester intermediates using NaOH in tetrahydrofuran/ethanol mixtures can generate the carboxylic acid moiety . Modifications to the phenyl ring (e.g., introducing fluorine and methyl groups) require careful selection of starting materials and protecting group strategies to avoid side reactions.

Q. What analytical techniques are suitable for assessing the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, using C18 columns and acetonitrile/water gradients . Structural confirmation should combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR can resolve fluorine coupling patterns, while HRMS confirms the molecular ion ([M+H]+ at m/z 294.06 for C₁₂H₁₁FNO₂S) . Impurity profiling can reference pharmacopeial standards for thiazole derivatives .

Q. How can initial pharmacological screening be designed to evaluate this compound’s anti-inflammatory or metabolic activity?

- Methodological Answer : In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages can assess anti-inflammatory potential by measuring TNF-α or IL-6 suppression via ELISA . For metabolic activity, streptozotocin-induced diabetic rodent models may be employed, with evaluation of insulin sensitivity markers (e.g., HOMA-IR) and lipid profiles . Dose-response studies should compare efficacy to reference compounds like Febuxostat, a structurally related xanthine oxidase inhibitor .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its solubility and stability?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) analysis at 296 K can reveal critical structural features, such as dihedral angles between aromatic rings (e.g., <3° for coplanarity) and hydrogen-bonding networks (e.g., O–H⋯N interactions with pyridine solvates). These parameters correlate with solubility and stability; for instance, π-π stacking interactions (centroid distances ~3.75 Å) may reduce aqueous solubility but enhance crystalline stability . Computational modeling (e.g., DFT calculations) can further predict solubility parameters based on lattice energy .

Q. How can contradictions in biological activity data be resolved across different experimental models?

- Methodological Answer : Discrepancies in activity (e.g., anti-inflammatory vs. no effect) may arise from assay-specific conditions (e.g., cell type, concentration ranges). To resolve these:

- Perform dose-response curves across multiple models (e.g., RAW 264.7 macrophages vs. primary hepatocytes).

- Validate target engagement using radioligand binding assays or enzyme inhibition studies (e.g., xanthine oxidase activity ).

- Cross-reference with omics data (e.g., transcriptomics) to identify off-target effects .

Q. What structure-activity relationship (SAR) insights can guide the optimization of this compound for xanthine oxidase inhibition?

- Methodological Answer : Comparative SAR studies with Febuxostat (a cyano-substituted analog) suggest that electron-withdrawing groups (e.g., fluorine) at the phenyl ring enhance enzymatic binding by polarizing the aromatic system. Methyl groups at the thiazole ring improve metabolic stability by steric hindrance . Molecular docking simulations using XO’s molybdenum-pterin active site can prioritize substituents that maximize hydrogen bonding (e.g., carboxylic acid with Arg880) and π-stacking (e.g., phenyl ring with Phe914) .

Q. What strategies are effective for impurity profiling and stability testing under accelerated conditions?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, thermal stress, and photolysis) followed by LC-MS/MS can identify major degradation products. For example, hydrolysis of the methylthiazole group may generate sulfonic acid derivatives, while photooxidation could form fluoro-quinones . Stability-indicating methods should comply with ICH guidelines, using validated HPLC protocols with impurity reference standards (e.g., Febuxostat-related impurities ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.